molecular formula C13H15ClN2O2 B11160352 1-(4-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide

1-(4-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11160352
M. Wt: 266.72 g/mol
InChI Key: XSBIBUYJYXQPNI-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide is a synthetic compound known for its diverse applications in scientific research. This compound features a pyrrolidine ring substituted with a 4-chlorophenyl group and a dimethylcarboxamide moiety, making it a valuable molecule in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with N,N-dimethylpyrrolidine-3-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

    1-(4-chlorophenyl)piperazine: Shares the 4-chlorophenyl group but has a different core structure.

    N,N-dimethyl-4-chlorobenzamide: Similar functional groups but lacks the pyrrolidine ring.

    4-chlorophenylacetic acid: Contains the 4-chlorophenyl group but has a different overall structure.

Uniqueness: 1-(4-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

IUPAC Name

1-(4-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C13H15ClN2O2/c1-15(2)13(18)9-7-12(17)16(8-9)11-5-3-10(14)4-6-11/h3-6,9H,7-8H2,1-2H3

InChI Key

XSBIBUYJYXQPNI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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